Product packaging for (5R)-1-azabicyclo[3.1.0]hexane(Cat. No.:)

(5R)-1-azabicyclo[3.1.0]hexane

Cat. No.: B15313748
M. Wt: 83.13 g/mol
InChI Key: QRDSDKAGXMWBID-LWOQYNTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-1-azabicyclo[3.1.0]hexane is a chiral, conformationally restricted azabicyclic scaffold of significant value in medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating a fused cyclopropane ring, makes it a privileged building block for designing novel biologically active compounds. Researchers utilize this scaffold to explore and modulate various biological targets. The core application of this compound is as a synthetic intermediate in the development of potential therapeutic agents. Derivatives of the 3-azabicyclo[3.1.0]hexane skeleton have been investigated as modulators of central nervous system targets, including the dopamine D3 receptor, which is relevant for the treatment of psychotic disorders and substance abuse . Furthermore, this scaffold has been employed in the design of compounds with KDM5 inhibitory activity . The KDM5 family of histone demethylases is implicated in epigenetic regulation, and its inhibition is a promising strategy in oncology, making this scaffold a valuable tool for cancer research . The (5R) enantiomer offers researchers a specific chiral space, which is critical for achieving selective target engagement and optimizing the pharmacokinetic and pharmacodynamic properties of lead molecules. The synthesis and functionalization of this scaffold, such as through 1,3-dipolar cycloadditions to create spirocyclic systems, continue to be an active area of research, providing access to diverse chemical libraries for high-throughput screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N B15313748 (5R)-1-azabicyclo[3.1.0]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

(5R)-1-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H9N/c1-2-5-4-6(5)3-1/h5H,1-4H2/t5-,6?/m1/s1

InChI Key

QRDSDKAGXMWBID-LWOQYNTDSA-N

Isomeric SMILES

C1C[C@@H]2CN2C1

Canonical SMILES

C1CC2CN2C1

Origin of Product

United States

Advanced Synthetic Methodologies for 5r 1 Azabicyclo 3.1.0 Hexane and Its Derivatives

Strategies for Stereoselective and Enantioselective Synthesis

The construction of the strained 1-azabicyclo[3.1.0]hexane ring system with a defined stereochemistry at the bridgehead carbon and other stereocenters presents a significant synthetic challenge. Modern organic synthesis has addressed this through the development of several powerful strategies, including asymmetric cyclopropanation, copper-catalyzed cycloaddition, desymmetrization of prochiral substrates, and intramolecular cyclization reactions. These methods offer access to enantiomerically enriched azabicyclic structures, which are crucial for the development of chiral drugs and probes.

Asymmetric Cyclopropanation Approaches

Asymmetric cyclopropanation reactions are a direct and powerful method for the construction of the three-membered ring of the 1-azabicyclo[3.1.0]hexane system. These methods typically involve the reaction of a pyrroline (B1223166) derivative with a carbene or carbenoid species, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary.

The Simmons-Smith reaction, a classic method for cyclopropanation, involves the use of an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org While the traditional Simmons-Smith reaction is not inherently enantioselective, asymmetric variants have been developed using chiral auxiliaries or catalysts.

In the context of synthesizing azabicyclo[3.1.0]hexane derivatives, the asymmetric Simmons-Smith reaction can be applied to chiral 2,3-dihydropyrroles. For instance, a chiral 2,3-dihydropyrrole derived from (R)-glutamic acid has been successfully cyclopropanated to yield a 2-azabicyclo[3.1.0]hexane-3-carboxylic acid derivative. wiley-vch.de In this substrate-controlled approach, the existing chirality in the pyrroline ring directs the facial selectivity of the cyclopropanation. The reaction time was found to be a critical parameter influencing the diastereomeric ratio of the product. wiley-vch.de

Enantioselective variants of the Simmons-Smith reaction often employ chiral ligands to control the stereochemistry of the cyclopropanation of achiral alkenes. Chiral dioxaborolane ligands, for example, have been shown to be effective in promoting the asymmetric cyclopropanation of allylic alcohols. harvard.eduprinceton.edu While not yet reported for the direct synthesis of the parent (5R)-1-azabicyclo[3.1.0]hexane from an achiral pyrroline, these catalytic asymmetric methods hold promise for future applications in this area. The challenge in applying these methods to N-substituted pyrrolines lies in potential side reactions such as N-alkylation. wikipedia.org

    Table 1: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Dihydropyrrole Derivative
SubstrateReagentsProductDiastereomeric Ratio (dr)Overall YieldReference
N-Boc-protected 2,3-dihydropyrrole derived from (R)-glutamic acidZnEt₂, CH₂IClN-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid derivative86:1430% wiley-vch.de

Copper-catalyzed [3+2] cycloaddition reactions have emerged as a highly efficient and versatile method for the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives. These reactions typically involve the cycloaddition of an azomethine ylide with a cyclopropene (B1174273), leading to the rapid construction of the bicyclic core with multiple stereocenters.

A notable example is the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. nih.gov The use of a chiral copper complex, such as one derived from Cu(CH₃CN)₄BF₄ and a chiral phosphine (B1218219) ligand like Ph-Phosferrox, enables the synthesis of 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivity. This method allows for the creation of products with five contiguous stereogenic centers, including two all-carbon quaternary centers, in a single step with excellent yields and enantioselectivities often exceeding 97% ee. nih.gov

    Table 2: Copper-Catalyzed Asymmetric [3+2] Cycloaddition for 3-Azabicyclo[3.1.0]hexane Derivatives
Reactant 1Reactant 2Catalyst SystemYieldEnantioselectivity (ee)Reference
Azomethine YlideTrisubstituted CyclopropeneCu(CH₃CN)₄BF₄ / Ph-PhosferroxUp to 99%97 to >99% nih.gov

The desymmetrization of prochiral cyclopropenes is a powerful strategy for the enantioselective synthesis of complex molecules. In the context of 1-azabicyclo[3.1.0]hexane synthesis, this approach has been successfully applied through copper-catalyzed [3+2] cycloaddition reactions.

This method involves the reaction of a 1,1-disubstituted cyclopropene with an iminoester in the presence of a chiral copper catalyst. The reaction proceeds through a desymmetrization of the cyclopropene, followed by cycloaddition to form the azabicyclo[3.1.0]hexane skeleton. This strategy allows for the simultaneous construction of five contiguous stereogenic centers with high diastereoselectivity (>99:1 dr) and excellent enantioselectivity (up to >99% ee). The weak coordination of an amide moiety on the cyclopropene to the copper complex is believed to play a key role in controlling the stereoselectivity of the cycloaddition.

    Table 3: Desymmetrization of Cyclopropenes for Azabicyclo[3.1.0]hexane Synthesis
SubstrateReagentCatalyst SystemDiastereoselectivity (dr)Enantioselectivity (ee)Reference
1,1-disubstituted cyclopropeneIminoesterCu(CH₃CN)₄BF₄ / (R)-DTBM-SegPhos>99:1Up to >99%

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a direct and atom-economical approach to the synthesis of the 1-azabicyclo[3.1.0]hexane core. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond from a suitably functionalized acyclic or monocyclic precursor.

Base-promoted intramolecular cyclization is a fundamental strategy for the synthesis of cyclic amines. For the construction of the 1-azabicyclo[3.1.0]hexane skeleton, this can be achieved through the treatment of a 2-(halomethyl)pyrrolidine derivative with a strong base.

A direct synthesis of the parent 1-azabicyclo[3.1.0]hexane has been accomplished by treating 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with n-butyllithium (n-BuLi). This reaction is proposed to proceed via an SN2 mechanism involving an open-chain transition state with intermolecular Br···Li⁺ coordination. This method provides an effective route to the unsubstituted bicyclic system.

Furthermore, base-promoted intramolecular addition of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted and highly substituted aza[3.1.0]bicycles. This tandem Michael-type addition followed by intramolecular cyclization has also been applied to the synthesis of dinitrile-substituted cyclopropanes, which can be further elaborated to the 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold. wikipedia.org

    Table 4: Base-Promoted Intramolecular Cyclization for 1-Azabicyclo[3.1.0]hexane
PrecursorBaseProductKey FeatureReference
2-(Bromomethyl)pyrrolidine hydrobromiden-BuLi1-Azabicyclo[3.1.0]hexaneDirect synthesis of the parent compound
Vinyl cyclopropanecarboxamideVarious bases (e.g., Cs₂CO₃)Substituted aza[3.1.0]bicyclesAccess to highly substituted derivatives

Table of Compounds

Palladium(0)-Catalyzed C–H Functionalization–Addition Sequences

A notable advancement in the synthesis of densely substituted 3-azabicyclo[3.1.0]hexanes involves an enantioselective palladium(0)-catalyzed C–H functionalization followed by a nucleophilic addition sequence. acs.org This strategy utilizes trifluoroacetimidoyl chlorides as electrophilic partners in the initial C–H activation step. The resulting chiral cyclic ketimine intermediates are then readily attacked by a variety of nucleophiles, leading to the formation of highly substituted pyrrolidines with excellent diastereocontrol due to the fused cyclopropane ring. acs.org

This modular approach allows for the rapid construction of complex 3-azabicyclo[3.1.0]hexane derivatives. acs.orgresearchgate.net The use of a bench-stable diazaphospholane ligand is crucial for achieving high enantioselectivity in the initial palladium-catalyzed cyclopropane C–H functionalization. acs.org A key advantage of this method is the ability to perform the C–H functionalization and subsequent nucleophilic addition in a one-pot process, streamlining the synthesis of these valuable compounds. acs.org For instance, after the completion of the C–H functionalization, the addition of a reducing agent like lithium aluminum hydride or various Grignard and organolithium reagents allows for the direct synthesis of diverse secondary pyrrolidines. acs.org

Recent developments have also focused on a second-generation catalyst system for the transannular C–H functionalization of azabicycloalkanes, including the 3-azabicyclo[3.1.0]hexane core. nih.govacs.org The use of pyridine- and quinoline-carboxylate ligands has been shown to significantly improve the reaction rate, yield, and scope of these palladium-catalyzed C–H arylation reactions. nih.govacs.org These ligands appear to prevent both reversible and irreversible decomposition of the catalyst. nih.govacs.org

In a specific example, the C–H arylation of a benzo-fused azabicyclo[3.2.1]octane substrate, a model system, saw a significant increase in yield from 46% to 84% with the addition of picolinic acid as a ligand, even at a lower temperature and with a reduced amount of the arylating agent. nih.gov This highlights the potential of these improved catalyst systems for the efficient synthesis of arylated 3-azabicyclo[3.1.0]hexane derivatives. nih.gov

Table 1: Ligand Effects on Pd-Catalyzed C–H Arylation
EntryLigandYield (%)
1None29
2Picolinic acid (L8)84
3Quinoline-2-carboxylic acid (L9)84

Reaction conditions: 5 mol % ligand, 100 °C, 3 equiv PhI in t-amyl alcohol. Data sourced from nih.gov.

Azomethine Ylide Cycloadditions

The [3+2] cycloaddition reaction of azomethine ylides with appropriate dipolarophiles is a powerful and widely utilized method for constructing the 3-azabicyclo[3.1.0]hexane skeleton. nih.govbeilstein-journals.orgnih.gov This approach offers a convergent and often highly stereoselective route to a diverse range of substituted derivatives. nih.govbeilstein-journals.org

Azomethine ylides, typically generated in situ from the condensation of an α-amino acid or its ester with a carbonyl compound, react with cyclopropenes to afford the desired bicyclic framework. nih.govbeilstein-journals.org One-pot, three-component reactions involving substituted isatins, α-amino acids, and cyclopropenes have been successfully employed to synthesize functionalized 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles in moderate to high yields. nih.gov Both N-substituted and N-unsubstituted α-amino acids, as well as dipeptides, can be used as the amine component for generating the azomethine ylide. nih.gov

The versatility of this method is further demonstrated by the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes. nih.govbeilstein-journals.org In this case, a stable azomethine ylide, the protonated form of Ruhemann's purple, undergoes 1,3-dipolar cycloaddition with various 3-substituted and 3,3-disubstituted cyclopropenes. beilstein-journals.org These reactions proceed with high diastereofacial selectivity to furnish the corresponding cycloadducts in good yields. beilstein-journals.org The reaction mechanism has been studied using density functional theory (DFT) calculations, which indicate that the cycloaddition is HOMOcyclopropene–LUMOylide controlled. beilstein-journals.org

Table 2: Synthesis of Bis-spiro 3-azabicyclo[3.1.0]hexanes via Azomethine Ylide Cycloaddition
EntryCyclopropeneProductYield (%)
11,2-Diphenylcyclopropene3b78
23-Ethyl-1,2-diphenylcyclopropene3c72
33-(But-3-en-1-yl)-1,2-diphenylcyclopropene3d69
43-(Pent-4-en-1-yl)-1,2-diphenylcyclopropene3e91

Data sourced from beilstein-journals.org.

Transformations from Pyrrolidine (B122466) Precursors

The synthesis of the 1-azabicyclo[3.1.0]hexane ring system can be effectively achieved through the chemical manipulation of appropriately substituted pyrrolidine precursors. A common and direct method involves the intramolecular cyclization of 2-(halomethyl)pyrrolidine derivatives. nih.gov For example, treating 2-(bromomethyl)pyrrolidine hydrobromide with a strong base like n-butyllithium (n-BuLi) leads to the formation of 1-azabicyclo[3.1.0]hexane. nih.gov The reaction is believed to proceed through an SN2 mechanism involving an open-chain transition state with intermolecular bromine-lithium coordination. nih.gov

Another strategy starting from a pyrrolidine derivative involves a multi-step sequence. For instance, a known procedure to synthesize a 2-azabicyclo[3.1.0]hexanone-containing inhibitor of NF-κB inducing kinase (NIK) starts from a proline derivative. thieme-connect.com A Suarez-type decarboxylation of the proline derivative yields an N,O-acetal, which, after methanol (B129727) elimination and subsequent cyclopropanation, forms the desired bicyclic core. thieme-connect.com

Furthermore, processes have been developed for the preparation of specific derivatives such as 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds. One such process involves the oxidation of a pyrrolidine derivative to the corresponding Δ¹-pyrrolidine derivative, followed by reaction with HCN and subsequent solvolysis of the resulting nitrile. google.com

Chiral Pool Synthesis Approaches

Utilizing readily available chiral starting materials, or the "chiral pool," is a highly effective strategy for the enantioselective synthesis of complex molecules like this compound and its derivatives. This approach leverages the inherent stereochemistry of natural products to control the stereochemical outcome of the synthetic sequence.

One notable example is the diastereoselective synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a key intermediate for the anti-HCV drug boceprevir. doi.orgaurigeneservices.com This synthesis commences with cis-cypermethric acid, an inexpensive and readily available insecticide ingredient that serves as a chiral source for the cyclopropane ring. doi.orgaurigeneservices.com The existing cis-orientation of the substituents on the cyclopropane ring of the starting material is exploited to achieve a diastereoselective construction of the fused proline moiety. doi.orgaurigeneservices.com

Glutamic acid is another versatile chiral pool starting material for the asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids. researchgate.net The synthesis involves a sequence of reactions including amino protection, 4-dimethylaminopyridine (B28879) (DMAP) catalyzed cyclization, reduction-dehydration to form an alkene, an asymmetric Simmons-Smith reaction for cyclopropanation, and finally hydrolysis. researchgate.net The stereochemistry of the final product is dictated by the chirality of the starting glutamic acid.

Novel Reagents and Catalytic Systems in Azabicyclo[3.1.0]hexane Synthesis

The development of novel reagents and catalytic systems has been instrumental in advancing the synthesis of the 1-azabicyclo[3.1.0]hexane framework, enabling milder reaction conditions, higher efficiency, and improved stereocontrol.

Organometallic Reagents (e.g., n-BuLi)

Organometallic reagents, particularly organolithium compounds, play a crucial role in several synthetic routes to 1-azabicyclo[3.1.0]hexanes. As previously mentioned, n-butyllithium (n-BuLi) is effectively used to induce the intramolecular cyclization of 2-(bromomethyl)pyrrolidine hydrobromide to form the parent 1-azabicyclo[3.1.0]hexane. nih.gov This transformation proceeds via an S_N2 pathway, where the strong basic and nucleophilic character of n-BuLi facilitates the deprotonation and subsequent ring closure. nih.gov

Beyond simple cyclizations, organometallic reagents are also employed in more complex transformations. For example, the treatment of 2,3-dibromopropylamine hydrobromide with n-BuLi results in the formation of 1-azabicyclo[1.1.0]butane. researchgate.net While not directly forming the [3.1.0] system, this demonstrates the utility of organolithium reagents in constructing strained bicyclic amine structures.

Lewis Acid Catalysis (e.g., CuI, DMAP)

Lewis acid catalysis has emerged as a powerful tool for promoting and controlling various reactions in the synthesis of 1-azabicyclo[3.1.0]hexane derivatives.

Copper(I) iodide (CuI) has been utilized in asymmetric 1,3-dipolar cycloadditions of azomethine ylides and cyclopropenes. beilstein-journals.org A chiral Cu(I)/Ph-Phosferrox complex has been reported to catalyze the construction of 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivity. beilstein-journals.org More recently, a copper-catalyzed desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes has been developed, allowing for the simultaneous construction of five contiguous stereogenic centers in the resulting azabicyclo[3.1.0]hexane-based heterocycles with excellent diastereo- and enantioselectivities. rsc.org

4-Dimethylaminopyridine (DMAP) is another important Lewis base catalyst employed in the synthesis of azabicyclo[3.1.0]hexane systems, particularly in transformations starting from pyrrolidine precursors. researchgate.netuni-regensburg.de In the asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acids from glutamic acid, DMAP is used to catalyze the cyclization step. researchgate.net For example, the yield of (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a key intermediate, was optimized to 82% by carefully controlling the molar ratio of DMAP. researchgate.net

Cooperative Lewis acid catalysis has also been explored. For instance, the combination of a chiral (salen)Co complex and an achiral titanium(IV) co-catalyst has been shown to be effective in the enantioselective fluoride (B91410) ring-opening of aziridines, a potential route to precursors for azabicyclo[3.1.0]hexane synthesis. ucla.edu The titanium(IV) species is believed to activate the aziridine (B145994), while the cobalt complex delivers the fluoride nucleophile. ucla.edu

Photochemical Decomposition Routes

Photochemical reactions offer a unique approach to constructing the 3-azabicyclo[3.1.0]hexane skeleton. A notable method involves the photochemical decomposition of CHF₂-substituted pyrazolines to yield CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. nih.govscispace.com This process is advantageous due to its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups, providing the desired products in moderate to excellent yields. nih.govrsc.org

The synthesis begins with the reaction of commercially available maleimides with in situ generated CF₂H(CH₃)CHN₂. This is followed by a photochemical step where the resulting pyrazoline is irradiated, typically with a high-pressure mercury lamp, leading to the extrusion of dinitrogen and the formation of a 1,3-biradical. scispace.comrsc.org Subsequent recombination of this biradical intermediate furnishes the diastereomeric cyclopropane products, which can often be separated by silica (B1680970) gel chromatography. nih.govscispace.comrsc.org This method has been successfully applied to a variety of maleimides with both electron-donating and electron-withdrawing groups on the phenyl ring, as well as those with N-alkyl substituents. nih.gov

A key advantage of this photochemical route is the ability to introduce a difluoromethyl (CHF₂) group, which can serve as a bioisostere for a hydroxyl or thiol group, potentially enhancing the metabolic stability and lipophilicity of the final molecule. rsc.org The resulting carbonyl groups on the 3-azabicyclo[3.1.0]hexane-2,4-dione products can be further reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding pyrrolidine without cleavage of the cyclopropane ring. rsc.org

Scalable Synthetic Routes and Process Chemistry Considerations

The development of scalable synthetic routes is crucial for the practical application of this compound derivatives in areas like drug development. A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been described, highlighting the importance of controlling stereoselectivity in key steps. researchgate.netresearchgate.net The success of this route hinged on controlling the stereoselectivity of a cyclopropanation step, which was influenced by the nature of a functional group at the C-alpha position. researchgate.net

Another example of a practical, scalable synthesis is that of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane. acs.org This process utilized a Kulinkovich–de Meijere pyrroline cyclopropanation followed by a transamination reaction to produce the target compound on a multi-kilogram scale with high purity. acs.org A significant challenge in this synthesis was the high water solubility of the nitrogen-rich compounds, which necessitated the development of specific freebasing methods. acs.org

For the synthesis of 1,5-diazabicyclo[3.1.0]hexanes, an optimized protocol using N-chlorosuccinimide as a chlorinating agent has been developed. This method is notable for its use of inexpensive and readily available reagents and has demonstrated scalability to the gram scale with high yields. acs.org

Derivatization and Functionalization of the Azabicyclo[3.1.0]hexane Skeleton

The ability to selectively functionalize the azabicyclo[3.1.0]hexane core is essential for exploring its structure-activity relationships. Various strategies have been developed for derivatization at different positions of the bicyclic system.

Reactions with Electrophiles

The reaction of 1-azabicyclo[3.1.0]hexane with various electrophiles leads to the formation of corresponding pyrrolidine and piperidine (B6355638) derivatives. nih.gov The selectivity of these reactions, which proceed through an S_N2-like process, appears to be governed by equilibrium control. nih.gov The inherent strain of the bicyclic system makes it susceptible to ring-opening reactions upon treatment with electrophilic reagents.

A palladium-catalyzed enantioselective C–H functionalization of cyclopropane has been developed, allowing for the introduction of perfluoroalkyl groups. acs.org The resulting chiral ketimine products can then react with a wide range of nucleophiles in a one-pot process, providing a modular approach to highly substituted 3-azabicyclo[3.1.0]hexanes with excellent diastereocontrol. acs.org

N-Substitution and Ring Functionalization

N-substitution of the azabicyclo[3.1.0]hexane ring is a common strategy for modifying the properties of the molecule. For instance, in a series of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives, substitution on the nitrogen atom with alkyl groups such as propyl or 2-methyl-2-butene (B146552) was shown to be crucial for their interaction with sigma receptors. semanticscholar.org The secondary amine itself showed insignificant binding. semanticscholar.org

Ring functionalization can be achieved through various methods. Copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes provides a highly diastereo- and enantioselective route to complex 3-azabicyclo[3.1.0]hexane derivatives bearing five contiguous stereogenic centers. nih.gov This method tolerates a variety of functional groups on the cyclopropene. nih.gov Another approach involves the synthesis of bis-spirocyclic derivatives through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.orgnih.gov

Conversion of Hydroxyl to Guanidyl Units

In the biosynthesis of ficellomycin (B1672662), a natural product containing a 1-azabicyclo[3.1.0]hexane ring, a hydroxyl group on the ring is converted to a guanidyl unit. rsc.org This transformation is accomplished by a series of three enzymes, including a novel aminotransferase. rsc.org This enzymatic conversion highlights a sophisticated biological strategy for functionalizing this bicyclic scaffold.

In synthetic chemistry, the conversion of alcohols to guanidines can be achieved under Mitsunobu conditions, providing a direct and high-yielding method. researchgate.net This chemical approach offers a way to mimic the biological functionalization and synthesize analogs of natural products like ficellomycin. researchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Ring Formation Mechanisms (e.g., SN2 Processes)

The formation of the 1-azabicyclo[3.1.0]hexane ring system can be achieved through intramolecular cyclization reactions. One notable study has detailed the effective synthesis of 1-azabicyclo[3.1.0]hexane via the treatment of 2-(bromomethyl)pyrrolidine (B1613581) hydrobromide with n-butyllithium (n-BuLi). nih.gov The reaction is proposed to proceed through a rational pathway involving an open-chain transition state. nih.gov

This process is characterized as an intramolecular SN2 reaction. The mechanism involves the deprotonation of the pyrrolidine (B122466) nitrogen by n-BuLi, followed by an internal nucleophilic attack of the resulting anion on the carbon bearing the bromine atom. A key feature of this proposed pathway is the coordination of the lithium cation to the bromine atom in the transition state, which facilitates the displacement of the bromide. nih.gov This intermolecular Br…Li(+) coordination is believed to be a crucial factor in the efficiency of the ring closure. nih.gov

A DFT study on the SN2 regioselectivity in the esterification of related 5-membered azacycloalkane quaternary salts suggests that the conformation of the ring in the transition state plays a more significant role than the ground-state ring strain. rsc.org At the transition state for ring-opening, the 5-membered ring is thought to adopt a less strained conformation resembling a 6-membered cyclohexane, which may provide insight into the favorable energetics of forming the bicyclic system from a 5-membered ring precursor. rsc.org

Stereochemical Control and Diastereoselectivity in Cycloadditions

The 3-azabicyclo[3.1.0]hexane scaffold is frequently synthesized with a high degree of stereochemical control using 1,3-dipolar cycloaddition reactions. A common and highly effective method involves the reaction of azomethine ylides with cyclopropenes. rsc.orgresearchgate.netnih.gov These reactions are known for their excellent diastereoselectivity, allowing for the synthesis of complex spiro-fused 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgresearchgate.netnih.gov

In many instances, the azomethine ylides are generated in situ. For example, a one-pot, three-component reaction between 11H-indeno[1,2-b]quinoxalin-11-one derivatives, various amines (including α-amino acids), and cyclopropene (B1174273) derivatives has been shown to produce the corresponding azabicyclo[3.1.0]hexane products in good to high yields with excellent diastereoselectivity. rsc.orgresearchgate.net The use of a stable azomethine ylide, the protonated form of Ruhemann's purple, has also been successfully employed in reactions with both 3-substituted and 3,3-disubstituted cyclopropenes, affording bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereofacial selectivity. nih.govbeilstein-journals.org

The stereochemical outcome of these cycloadditions can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of 1,2-diphenylcyclopropene with the protonated Ruhemann's purple proceeds smoothly to give the corresponding cycloadduct with a specific, confirmed stereochemistry. beilstein-journals.org Furthermore, an enantioselective variant of this transformation has been developed. The catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines, using a CuI/(R)-Fesulphos catalytic system, yields substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivity and enantioselectivity (up to 98% ee), creating two adjacent quaternary stereocenters. rsc.org

Below is a table summarizing the diastereoselective cycloaddition reactions for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Azomethine Ylide SourceDipolarophileCatalyst/ConditionsKey Feature
11H-indeno[1,2-b]quinoxalin-11-one + α-amino acidsSubstituted cyclopropenesOne-pot, three-componentExcellent diastereoselectivity in forming spiro-fused derivatives. rsc.orgresearchgate.net
Protonated Ruhemann's Purple (stable ylide)Substituted cyclopropenesMild conditionsHigh diastereofacial selectivity, trapping of unstable cyclopropenes. nih.govbeilstein-journals.org
α-substituted iminoestersAzirinesCuI/(R)-FesulphosHigh diastereoselectivity and enantioselectivity (up to 98% ee). rsc.org

Understanding C–H Activation Processes

The direct functionalization of C–H bonds represents a powerful and atom-economical strategy for the synthesis and modification of complex molecules, including the azabicyclo[3.1.0]hexane framework. Research in this area has led to the development of enantioselective methods for the construction of this bicyclic system.

An enantioselective route to perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes has been disclosed, which utilizes a palladium(0)-catalyzed C–H functionalization of a cyclopropane (B1198618). acs.org This method employs a modular and bench-stable diazaphospholane ligand and trifluoroacetimidoyl chlorides as electrophilic partners. acs.orgdokumen.pub The resulting chiral ketimine intermediate can then react with a variety of nucleophiles in a one-pot process, allowing for the rapid and modular construction of highly substituted pyrrolidines with perfect diastereocontrol due to the fused cyclopropane unit. acs.org

The proposed mechanism for this C–H activation involves the oxidative addition of the palladium(0) catalyst to the trifluoroacetimidoyl chloride, followed by C–H activation at the cyclopropane ring to form a palladacycle intermediate. Reductive elimination then furnishes the 3-azabicyclo[3.1.0]hexene product and regenerates the active palladium(0) catalyst.

In a different application, the synthesis of an azabicyclo[3.1.0]hexanone-containing inhibitor of nuclear factor-κB inducing kinase (NIK) was significantly streamlined from 13 to 7 linear steps by incorporating a catalytic, enantioselective C–H activation step. thieme-connect.com This key step involves the intramolecular C–H activation of a proximal cyclopropane, which is proposed to occur through oxidative addition of a TADDOL phosphonite-ligated Pd(0) to a carbon-chlorine bond, followed by intramolecular C–H activation mediated by a Pd-carboxylate, and subsequent Csp³–Csp³ reductive elimination to form the desired product. thieme-connect.com

Furthermore, a second-generation palladium catalyst system has been developed for the transannular C–H functionalization of alicyclic amines, including azabicyclo[3.1.0]hexane derivatives. The use of pyridine- and quinoline-carboxylate ligands was found to significantly improve the reaction rate, yield, and scope of these C–H arylation reactions. nih.gov

Equilibrium Control in Reaction Pathways

The reactivity of the 1-azabicyclo[3.1.0]hexane ring system can be influenced by equilibrium control, leading to different product outcomes depending on the reaction conditions and the nature of the electrophiles employed.

In the reaction of 1-azabicyclo[3.1.0]hexane with a range of electrophiles, the selectivity of the products appears to be governed by equilibrium. nih.gov This reaction can lead to the formation of either substituted pyrrolidines or a piperidine (B6355638) derivative. nih.gov The distribution between these products is thought to be a result of a thermodynamic equilibrium established under the reaction conditions.

The initial attack of an electrophile on the nitrogen atom of 1-azabicyclo[3.1.0]hexane would generate a reactive aziridinium (B1262131) ion intermediate. This intermediate can then undergo nucleophilic attack at either of the two bridgehead carbons or the methylene (B1212753) carbon of the aziridine (B145994) ring. The pathway leading to the pyrrolidine derivatives involves the cleavage of the C1-C5 bond, while the formation of the piperidine ring would result from the cleavage of the C1-N bond. The final product ratio is likely determined by the relative thermodynamic stabilities of the resulting pyrrolidine and piperidine products under the specific reaction conditions.

Radical Addition Mechanisms

Radical reactions provide another avenue for the functionalization of the azabicyclo[3.1.0]hexane core. A directed radical addition process has been utilized to introduce a 1-hydroxyethyl substituent onto a related 3-azabicyclo[3.1.0]hexane system. grafiati.com While specific details on the mechanism for the (5R)-1-azabicyclo[3.1.0]hexane are limited in the provided context, the general principles of radical addition can be inferred.

In a broader context, a stepwise radical process has been proposed for a formal [2+1] cycloaddition to construct bicyclo[3.1.0]hexane frameworks. researchgate.net Such a mechanism would typically involve the generation of a radical species that adds to a double bond, followed by an intramolecular cyclization to form the bicyclic ring system. The stereochemical outcome of such reactions would depend on the facial selectivity of the initial radical addition and the subsequent cyclization step.

The aziridine ring within the 1-azabicyclo[3.1.0]hexane structure is a key feature in the biological activity of natural products like the azinomycins and ficellomycin (B1672662), which are known for their DNA crosslinking abilities. researchgate.net This reactivity is attributed to the electrophilic nature of the aziridine ring. researchgate.net

Advanced Structural Characterization and Stereochemical Assignment Methodologies

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography stands as a powerful technique for the unambiguous determination of both the relative and absolute configuration of crystalline compounds, including derivatives of 1-azabicyclo[3.1.0]hexane. researchgate.neted.ac.ukspringernature.com This method involves diffracting X-rays through a single crystal of the compound to determine the arrangement of atoms within the crystal lattice. ed.ac.uk For chiral molecules, this technique can distinguish between enantiomers, a critical aspect for understanding their biological activity.

The determination of the absolute structure is only applicable to non-centrosymmetric crystal structures. ed.ac.uk The absolute configuration of a molecule is its specific three-dimensional arrangement in space. In the context of X-ray crystallography, determining the absolute structure of a crystal composed of a single enantiomer confirms the absolute configuration of that molecule. ed.ac.uk

A key parameter in this process is the Flack parameter, which is derived from the diffraction data. researchgate.netnih.gov A value of the Flack parameter close to zero for a given enantiomer confirms its absolute configuration with high confidence. For instance, the absolute configuration of a bicyclo[3.1.0]hexane derivative was unequivocally assigned as (5R, 1'R) based on a single-crystal X-ray diffraction experiment where the Flack parameter was determined to be 0.01(4). researchgate.net Similarly, the absolute configuration of another derivative was established as 3(4S, 5R, 6S, 10S) with a Flack parameter of 0.1(2). researchgate.net

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic techniques are employed to elucidate the intricate structural details of (5R)-1-azabicyclo[3.1.0]hexane and its analogs in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for determining the connectivity and conformation of molecules in solution. bas.bgsemanticscholar.orgresearchgate.netrsc.org

¹H NMR: Provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For derivatives of 1-azabicyclo[3.1.0]hexane, ¹H NMR spectra reveal characteristic chemical shifts (δ) and coupling constants (J) that help to define the rigid bicyclic framework. For example, in (±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexane, distinct signals are observed for the protons on the bicyclic system and the propyl substituent. semanticscholar.org

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their hybridization state. For instance, the ¹³C NMR spectrum of (±)-1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one shows characteristic peaks for the carbonyl carbon, the phenyl carbons, and the carbons of the bicyclic core. semanticscholar.org

The combination of ¹H and ¹³C NMR data is often used to fully characterize the structure of newly synthesized 1-azabicyclo[3.1.0]hexane derivatives. semanticscholar.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 1-Azabicyclo[3.1.0]hexane Derivatives

CompoundNucleusChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
(±)-1-Phenyl-3-propyl-3-azabicyclo[3.1.0]hexane¹H0.90 (t, 3H, J = 7.6), 1.04 (dd, 1H J = 8.1, 5.7), 1.42 (dd, 1H J = 4.8, 5.7), 1.55-1.70 (m, 2H), 2.00-2.20 (m, 1H), 3.03 (t, 2H, J = 8.6), 3.36 (dd, 1H, J = 4.0, 11.0), 3.45 (d, 1H, J = 10.8), 3.63 (d, 1H, J = 10.8), 3.91 (d, 1H, J = 10.8), 6.18 (s broad, 2H) 7.18-7.47 (m, 5H)
¹³C11.08, 16.52, 18.98, 30.18, 54.95, 56.08, 57.38, 126.42, 126.48, 128.43, 139.83, 164.49
(±)-1-Phenyl-3-(2-phenylethyl)-3-azabicyclo[3.1.0]hexan-2-one¹H1.20 (dd, 1H J = 4.8, 7.5), 1.48 (dd, 1H J = 7.5, 7.9) 2.00-2.20 (m, 1H), 2.88 (t, 2H, J = 6.8), 3.30 (t, 2H, J = 6.8), 3.49 (d, 1H, J = 10.2), 4.20 (dd, 1H, J = 6.0, 10.3), 7.12-7.60 (m, 10H)
¹³C23.71, 24.18, 34.13, 37.74, 50.22, 54.33, 122.11, 126.42, 126.78, 128.90, 128.94, 129.88, 136.41, 138.35, 182.02

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. semanticscholar.org The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. semanticscholar.org

For the 1-azabicyclo[3.1.0]hexane framework, VCD has been shown to be a reliable method for assigning the absolute configuration. google.com The experimental VCD spectrum of 1-azabicyclo[3.1.0]hexane exhibits a notable feature corresponding to the wagging of the methine hydrogen. bas.bg By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be determined with a high degree of confidence. rsc.orgresearchgate.net This combined experimental and theoretical approach has been successfully applied to various bicyclo[3.1.0]hexane derivatives. rsc.org

Optical Rotation (OR) Analysis

Optical rotation (OR) is a classical chiroptical property that measures the rotation of the plane of polarized light by a chiral compound. It is a valuable tool for characterizing enantiomers, which rotate light in equal but opposite directions. The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (e.g., wavelength, temperature, solvent, and concentration).

For derivatives of 1-azabicyclo[3.1.0]hexane, optical rotation measurements are routinely used to characterize the enantiomeric purity of a sample. For instance, the specific rotation of (1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane was measured as [α]D = -67.9° in chloroform. google.com The sign and magnitude of the optical rotation can, in some cases, be correlated with the absolute configuration, especially when a series of structurally related compounds is available. google.com

Mass Spectrometry Techniques (e.g., ESI-MS, collision cross section prediction)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. rsc.org Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and non-volatile molecules, including derivatives of 1-azabicyclo[3.1.0]hexane.

Chromatographic Methods for Stereoisomer Separation (e.g., SFC)

The separation of enantiomers is a critical step in the study and application of chiral compounds. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the chiral separation of 1-azabicyclo[3.1.0]hexane derivatives. google.comthieme-connect.com

SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent like an alcohol. nih.govshimadzu.com This technique offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations and reduced solvent consumption. shimadzu.com

For the separation of 1-azabicyclo[3.1.0]hexane enantiomers, chiral stationary phases are employed in the SFC column. google.com For example, a Chiralpak AD-H column has been used to separate the enantiomers of a 3-azabicyclo[3.1.0]hexane derivative using a mobile phase of CO₂ with an ethanol/isopropanol mixture. google.com Preparative SFC can be used to isolate stereochemically pure enantiomers in larger quantities, which is essential for further biological and pharmacological studies. thieme-connect.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations have been instrumental in determining the conformational preferences of the 1-azabicyclo[3.1.0]hexane skeleton. Early studies using NMR spectroscopy suggested that the molecule exists in a "boat" conformation. bas.bg Subsequent nonempirical quantum chemical calculations have confirmed this, showing that the chair form is not a stationary point on the potential energy surface. bas.bg

Various levels of theory, including Hartree-Fock (RHF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with the Becke3LYP functional, have been employed to optimize the molecular geometry. bas.bg These methods consistently predict a boat-like conformation for the five-membered ring, a finding that is in agreement with experimental data. bas.bgnih.gov For the related 1,5-diazabicyclo[3.1.0]hexane, calculations at the MP2 level of theory predict the boat conformation to be significantly more stable than the chair and twist forms. nih.gov

A comparison of geometric parameters obtained from different computational methods reveals a high degree of similarity, with deviations typically on the order of 0.01 Å for bond lengths and 2° for bond angles. bas.bg This consistency across different theoretical models lends confidence to the predicted conformational preferences of the 1-azabicyclo[3.1.0]hexane ring system.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has proven to be a powerful tool for elucidating the mechanisms of reactions involving the azabicyclo[3.1.0]hexane framework. For instance, DFT calculations have been used to study the 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org These studies have shown that the reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org The calculated transition state energies from these models are consistent with experimentally observed stereoselectivities. beilstein-journals.org

Furthermore, computational studies have been employed to understand the ring-expansion reactions of 1-azabicyclo[3.1.0]hexanes to form piperidines. researchgate.net The reaction of 1-azabicyclo[3.1.0]hexane with various electrophiles can lead to the formation of either pyrrolidine (B122466) or piperidine (B6355638) derivatives, and the product selectivity appears to be governed by equilibrium control. nih.gov Mechanistic hypotheses for the formation of the bicyclo[3.1.0]hexane system itself have also been explored through quantum chemical calculations, shedding light on pathways involving excited state intermediates. researchgate.net

Prediction of Spectroscopic Parameters (e.g., VCD, OR)

Theoretical predictions of spectroscopic parameters, such as Vibrational Circular Dichroism (VCD) and Optical Rotation (OR), are crucial for determining the absolute configuration of chiral molecules like (5R)-1-azabicyclo[3.1.0]hexane. The chiroptical properties of the parent compound, 1-azabicyclo[3.1.0]hexane, have been investigated both experimentally and theoretically. bas.bg

Ab initio calculations using the PCI method for the UV region and vibronic coupling theory for the IR region have been performed. bas.bg The calculated rotatory strengths show good qualitative agreement with the experimental vacuum UV and CD spectra. bas.bg Specifically, the negative sign of the calculated rotatory strength for the fourth electronic transition is consistent with the observed negative direction of the CD curve at shorter wavelengths. bas.bg

For VCD spectra, the analysis is complex due to the mixing of local group motions with other vibrational modes. bas.bg However, theoretical predictions have successfully identified patterns in the signs of VCD signals corresponding to specific vibrational modes, such as CH2 twists and wags, which can serve as indicators of the local chirality. bas.bg The reliability of predicting optical rotation using time-dependent density functional theory (TDDFT) has been systematically evaluated for a range of chiral molecules, providing a framework for assessing the confidence of stereochemical assignments based on these calculations. acs.org

Electronic Structure Analysis and Bonding Characteristics

The electronic structure and bonding of the 1-azabicyclo[3.1.0]hexane system have been investigated to understand its stability and reactivity. Natural Bond Orbital (NBO) analysis of the related 1,5-diazabicyclo[3.1.0]hexane has revealed that the anomeric effect, specifically the n(N) → σ*(C-C) interaction, is a key stabilizing factor in the preferred boat conformation. nih.gov

The electronic transitions of 1-azabicyclo[3.1.0]hexane occur in the vacuum-UV region and are assigned to Rydberg states. bas.bg The nature of the excited states has been characterized through computational methods. For example, the fourth excited singlet state corresponds to an orbital that is oriented perpendicular to the three-membered ring and extends over the five-membered ring. bas.bg This type of analysis provides a detailed picture of how the electronic distribution changes upon excitation, which is fundamental to understanding the molecule's photochemical behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules over time. While specific MD simulation studies focused solely on this compound are not widely reported in the provided search results, the technique has been applied to related systems and is a valuable tool in computational chemistry. For example, MD simulations have been used to interpret the behavior of related biological systems and to study the puckering motion of the five-membered ring in substituted bicyclo[3.1.0]hexanes. newdrugapprovals.orgbohrium.com Such simulations can provide insights into how the molecule behaves in different environments, such as in solution, and can complement the static picture provided by quantum chemical calculations. The conformational dynamics are important for understanding how the molecule interacts with biological targets. upenn.edu

Applications of 5r 1 Azabicyclo 3.1.0 Hexane As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Conformationally Constrained Amino Acid Analogs (e.g., Methanoprolines)

(5R)-1-Azabicyclo[3.1.0]hexane serves as a key precursor for the synthesis of conformationally constrained amino acid analogs, such as methanoprolines. These analogs are crucial in medicinal chemistry as they help to control the shape of peptides, which can enhance their biological activity and stability. The rigid bicyclic framework of this compound is incorporated into the amino acid structure, restricting its conformational freedom. csic.esresearchgate.netacs.org

A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, a derivative of methanoproline, has been developed. researchgate.net The key to this synthesis is controlling the stereoselectivity of a cyclopropanation step. researchgate.net The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been achieved, providing access to various unnatural amino acids. researchgate.net These synthetic routes often start from readily available materials like glutamic acid or pyroglutamic acid. acs.orgresearchgate.net

Table 1: Synthesis of Methanoproline Analogs

Starting Material Key Reactions Product Reference
Glutamic acid Amino protection, DMAP catalytic cyclization, reduction-dehydration, asymmetric Simmons-Smith reaction, hydrolysis 2-Azabicyclo[3.1.0]hexane-3-carboxylic acids researchgate.net

Development of Complex Polycyclic Scaffolds

The unique structure of 1-azabicyclo[3.1.0]hexane makes it an ideal starting point for constructing more complex polycyclic scaffolds. nih.gov These scaffolds are central to the development of new drugs and materials. whiterose.ac.uk Gold-catalyzed reactions of enynes containing the 1-azabicyclo[3.1.0]hexane moiety can lead to the formation of intricate polycyclic frameworks. acs.org

Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes provide a reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org These reactions can produce complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers in high yields and enantioselectivities. researchgate.net

Role in the Construction of Natural Product Cores (e.g., Ficellomycin (B1672662) core)

The 1-azabicyclo[3.1.0]hexane ring is a crucial structural motif in several natural products with significant biological activity, including the antibiotic ficellomycin. researchgate.netusfca.edursc.org Ficellomycin exhibits activity against Gram-positive bacteria. researchgate.net The synthesis of the ficellomycin core and its analogs often involves the construction of the 1-azabicyclo[3.1.0]hexane ring as a key step. researchgate.netutoronto.ca The biosynthesis of ficellomycin involves the formation of the 1-azabicyclo[3.1.0]hexane ring, followed by guanidyl modification, which is essential for its biological activity. rsc.org This bicyclic system is also found in other natural products like azinomycins A and B, which have potent cytotoxic activity. researchgate.net

Utilization in Asymmetric Catalysis as Ligand Precursors (e.g., Fesulphos derivatives)

Derivatives of 1-azabicyclo[3.1.0]hexane are used as precursors for chiral ligands in asymmetric catalysis. These ligands are instrumental in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a product over the other.

For instance, Fesulphos, a chiral ferrocenyl phosphine (B1218219) ligand, and its derivatives have been used in copper-catalyzed asymmetric 1,3-dipolar cycloadditions. researchgate.net These catalytic systems have been successfully applied to the reaction of azomethine ylides with various activated alkenes, yielding highly enantioenriched heterocyclic scaffolds. researchgate.net Silver-catalyzed asymmetric cycloadditions using a chiral Fesulphos ligand have also been developed for the synthesis of chiral 3-silylated prolines. tandfonline.com

Table 2: Applications in Asymmetric Catalysis

Catalyst System Reaction Type Product Reference
Fesulphos/CuI 1,3-dipolar cycloaddition Enantioenriched heterocyclic scaffolds researchgate.net

Preparation of Novel Chiral Auxiliaries

This compound and its derivatives can serve as novel chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The exo-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, for example, functions as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. The rigid bicyclic structure of these auxiliaries provides a well-defined chiral environment that can effectively direct the approach of reagents. acs.org

Future Directions and Emerging Research Areas

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The precise control of stereochemistry is paramount in the synthesis of complex molecules, particularly those intended for pharmaceutical applications. For (5R)-1-azabicyclo[3.1.0]hexane and its derivatives, the development of highly enantioselective and diastereoselective synthetic routes remains a critical focus.

Recent advancements have demonstrated the potential of various catalytic systems to achieve high levels of stereocontrol. For instance, copper-catalyzed asymmetric [3+2] cycloadditions of iminoesters with cycloprop-2-ene-1-carboxamides have been shown to produce azabicyclo[3.1.0]hexanes with five continuous stereogenic centers in excellent diastereo- and enantioselectivity. rsc.org This method offers a 100% atom-efficient route to these complex structures. rsc.org Similarly, one-pot syntheses combining organocatalyzed allylic substitution with palladium-catalyzed oxidative cyclization have yielded chiral 3-azabicyclo[3.1.0]hexanes with high enantiomeric excess. doi.org

A significant breakthrough has been the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, which allows for the selective formation of either the exo- or endo-diastereomer of 3-azabicyclo[3.1.0]hexane-6-carboxylates with very low catalyst loadings. nih.govacs.org This method is not only highly diastereoselective but also practical for gram-scale synthesis without the need for chromatographic purification. nih.govacs.org The ability to fine-tune the catalyst and reaction conditions to favor a specific diastereomer is a testament to the growing sophistication in this field. nih.gov

Future research will likely focus on expanding the substrate scope of these and other catalytic systems, as well as developing novel catalysts that offer even greater efficiency and selectivity. The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, achieved through either diastereomeric salt formation or chiral chromatography, highlights the importance of having access to the complete stereochemical landscape of these molecules. researchgate.net

Exploration of Novel Reactivity Patterns and Transformations

Beyond the synthesis of the core bicyclic system, there is considerable interest in exploring the novel reactivity patterns and transformations of this compound derivatives. The strained three-membered aziridine (B145994) ring imparts unique chemical properties that can be harnessed for further functionalization.

One area of exploration involves the reaction of silyl-protected enoldiazoacetates with nitrile oxides. nih.gov Depending on the substituents on the nitrile oxide, these reactions can lead to either 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates or 5-arylaminofuran-2(3H)-ones, demonstrating a divergent reactivity that can be controlled by electronic factors. nih.gov Understanding and exploiting such divergent pathways will be a key theme in future research.

Three-component reactions are also emerging as a powerful tool for rapidly building molecular complexity around the azabicyclo[3.1.0]hexane core. A notable example is the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives from aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water. acs.orgnih.govfigshare.com This method is not only efficient, providing excellent yields in a short time, but also environmentally friendly. acs.orgnih.govfigshare.com

Furthermore, the development of methods for the direct functionalization of the azabicyclo[3.1.0]hexane skeleton is a significant area of interest. This includes the synthesis of bis-spirocyclic derivatives through 1,3-dipolar cycloadditions of cyclopropenes to stable azomethine ylides. beilstein-journals.orgbeilstein-archives.org These reactions proceed with high diastereoselectivity and provide access to novel and complex molecular architectures. beilstein-journals.orgbeilstein-archives.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and process intensification are increasingly influencing the design of synthetic routes. The integration of flow chemistry and other sustainable methodologies into the synthesis of this compound derivatives is a promising avenue for future research.

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The photochemical synthesis of 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol from 1-allylpyridinium salt has been successfully demonstrated in a continuous UV-light photoflow reactor, significantly improving productivity compared to batch conditions. mdpi.com This approach is particularly well-suited for photochemical reactions, which can be difficult to scale up in batch.

The generation of diazo compounds, which are key intermediates in some synthetic routes to azabicyclo[3.1.0]hexanes, can also be made safer and more efficient using flow chemistry. nih.govacs.org By generating these potentially hazardous reagents in situ and immediately consuming them in the subsequent reaction, the risks associated with their handling and storage can be minimized. nih.govacs.org

Future efforts in this area will likely focus on developing fully continuous processes for the synthesis of this compound and its derivatives, from starting materials to the final purified product. This will involve the integration of multiple reaction steps, in-line purification, and real-time process monitoring and control.

Advanced Spectroscopic and Computational Techniques for Complex Systems

As the complexity of the synthesized azabicyclo[3.1.0]hexane derivatives increases, so does the need for advanced analytical and computational tools to characterize their structure and understand their properties.

High-resolution spectroscopic techniques, such as multi-dimensional NMR and mass spectrometry, are indispensable for elucidating the intricate stereochemistry of these molecules. ontosight.ai For example, the structure of novel 1-azabicyclo[3.1.0]hex-3-ene derivatives has been unequivocally confirmed by a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and single-crystal X-ray analysis. acs.org

Computational methods, particularly density functional theory (DFT), are also playing an increasingly important role in this field. DFT calculations have been used to study the mechanism of the cycloaddition reactions of cyclopropenes with azomethine ylides, providing insights into the observed stereoselectivity. beilstein-journals.org Ab initio computational methods have been employed to determine the structure and force field of 1-azabicyclo[3.1.0]hexane, and to investigate its chiroptical properties in the UV and IR regions. bas.bg These computational studies can help to rationalize experimental observations and guide the design of new experiments.

Future research will likely see a greater synergy between experimental and computational approaches. For instance, the combination of experimental vibrational circular dichroism (VCD) spectroscopy and theoretical calculations can provide detailed information about the absolute configuration and conformation of chiral molecules. bas.bg As computational power continues to grow and theoretical models become more sophisticated, these in silico techniques will become even more valuable for predicting the properties and reactivity of complex azabicyclo[3.1.0]hexane systems.

Q & A

Q. How does the nitrogen atom in the bicyclic system influence reactivity?

  • Methodological Answer : The nitrogen lone pair increases ring strain, enhancing nucleophilicity at bridgehead positions. Comparative studies with carbocyclic analogues (e.g., bicyclo[2.1.1]hexane) show 10–100x faster reaction rates in alkylation and oxidation .

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